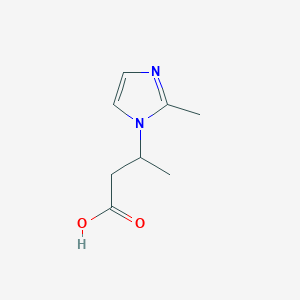
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine, also known as 2-ME-4-MB, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and a boiling point of 145 °C. 2-ME-4-MB is commonly used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other chemicals. In addition, it is also used as a solvent for a variety of applications, such as in the production of dyes, inks, and paints.
Aplicaciones Científicas De Investigación
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and other chemicals, and as a solvent for a variety of applications. In addition, it is also used as a catalyst in the synthesis of polyurethanes, polyamides, and polyesters. Furthermore, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has been used in the synthesis of polybenzoxazines and in the preparation of polymeric materials with improved properties.
Mecanismo De Acción
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine acts as a nucleophilic reagent, meaning that it can react with an electrophile, such as an alkyl halide, to form a new bond. This reaction is known as a nucleophilic substitution reaction and is commonly used in organic synthesis. Furthermore, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can also act as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has no known biochemical or physiological effects. It is not known to be toxic or cause any adverse effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has a number of advantages for use in laboratory experiments. It is a colorless liquid with a pungent odor and a boiling point of 145 °C, making it easy to handle and store. Additionally, it is a relatively inexpensive reagent and can be used in a variety of reactions. However, it is important to note that (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is highly flammable and should be handled with caution.
Direcciones Futuras
In the future, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine could be used in the development of new materials, such as polymers and polybenzoxazines, as well as in the synthesis of new pharmaceuticals and other chemicals. Additionally, further research could be conducted to investigate its potential applications in the production of dyes, inks, and paints. Additionally, further research could be conducted to investigate its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential use as a solvent in a variety of applications.
Métodos De Síntesis
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be synthesized via a variety of methods, including the reductive amination of 4-methylbenzaldehyde and 2-methoxymethanol, the reaction of 4-methylbenzyl chloride with 2-methoxymethanol, and the reaction of 4-methylbenzyl chloride with 2-methoxyethylamine. Additionally, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can also be synthesized from the reaction of 4-methylbenzaldehyde and 2-methoxyethylamine.
Propiedades
IUPAC Name |
1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGGFINYDLQHDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389569 |
Source


|
| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |
CAS RN |
355814-07-2 |
Source


|
| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)







![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)
